

Spectroscopic Data of 3-Phenylpropanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Phenylpropanal*

Cat. No.: B7769412

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Phenylpropanal** (also known as hydrocinnamaldehyde), a significant aromatic aldehyde. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and industrial settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and logical workflow diagrams.

Data Presentation

The following tables summarize the key spectroscopic data for **3-Phenylpropanal**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **3-Phenylpropanal**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.81	Triplet (t)	1.4	H-1 (Aldehyde)
7.35 - 7.15	Multiplet (m)	-	H-5, H-6, H-7, H-8, H-9 (Aromatic)
2.95	Triplet (t)	7.8	H-3
2.78	Triplet (t)	7.8	H-2

Solvent: CDCl_3 , Frequency: 90 MHz[1]

Table 2: ^{13}C NMR Spectroscopic Data for **3-Phenylpropanal**

Chemical Shift (δ) ppm	Assignment
201.46	C-1 (Carbonyl)
140.37	C-4 (Aromatic C-ipso)
128.56	C-6, C-8 (Aromatic CH)
128.27	C-5, C-9 (Aromatic CH)
126.26	C-7 (Aromatic CH)
45.15	C-2
28.06	C-3

Solvent: CDCl_3 , Frequency: 25.16 MHz[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **3-Phenylpropanal**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3029	Medium	Aromatic C-H Stretch
2925, 2820	Medium	Aliphatic C-H Stretch
2727	Medium	Aldehydic C-H Stretch
1724	Strong	C=O Carbonyl Stretch
1603, 1496, 1454	Medium to Weak	Aromatic C=C Bending

Sample Preparation: Neat (thin film)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of **3-Phenylpropanal**

m/z	Relative Intensity (%)	Proposed Fragment
134	25	[M] ⁺ (Molecular Ion)
105	30	[C ₈ H ₉] ⁺
92	75	[C ₇ H ₈] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
77	15	[C ₆ H ₅] ⁺
65	20	[C ₅ H ₅] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. These may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR

- Sample Preparation: Weigh approximately 10-20 mg of high-purity **3-Phenylpropanal** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain tetramethylsilane (TMS) as an internal standard (0 ppm).
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Instrumentation:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the respective nucleus (¹H or ¹³C).
- Acquisition Parameters (¹H NMR):
 - Set the spectral width to approximately 12 ppm.
 - Use a standard 30° or 45° pulse angle.
 - Set the acquisition time to 2-4 seconds.
 - Employ a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Acquisition Parameters (¹³C NMR):
 - Set the spectral width to approximately 220 ppm.
 - Use a standard proton-decoupled pulse sequence.
 - Set the acquisition time to 1-2 seconds.
 - Employ a relaxation delay of 2 seconds.

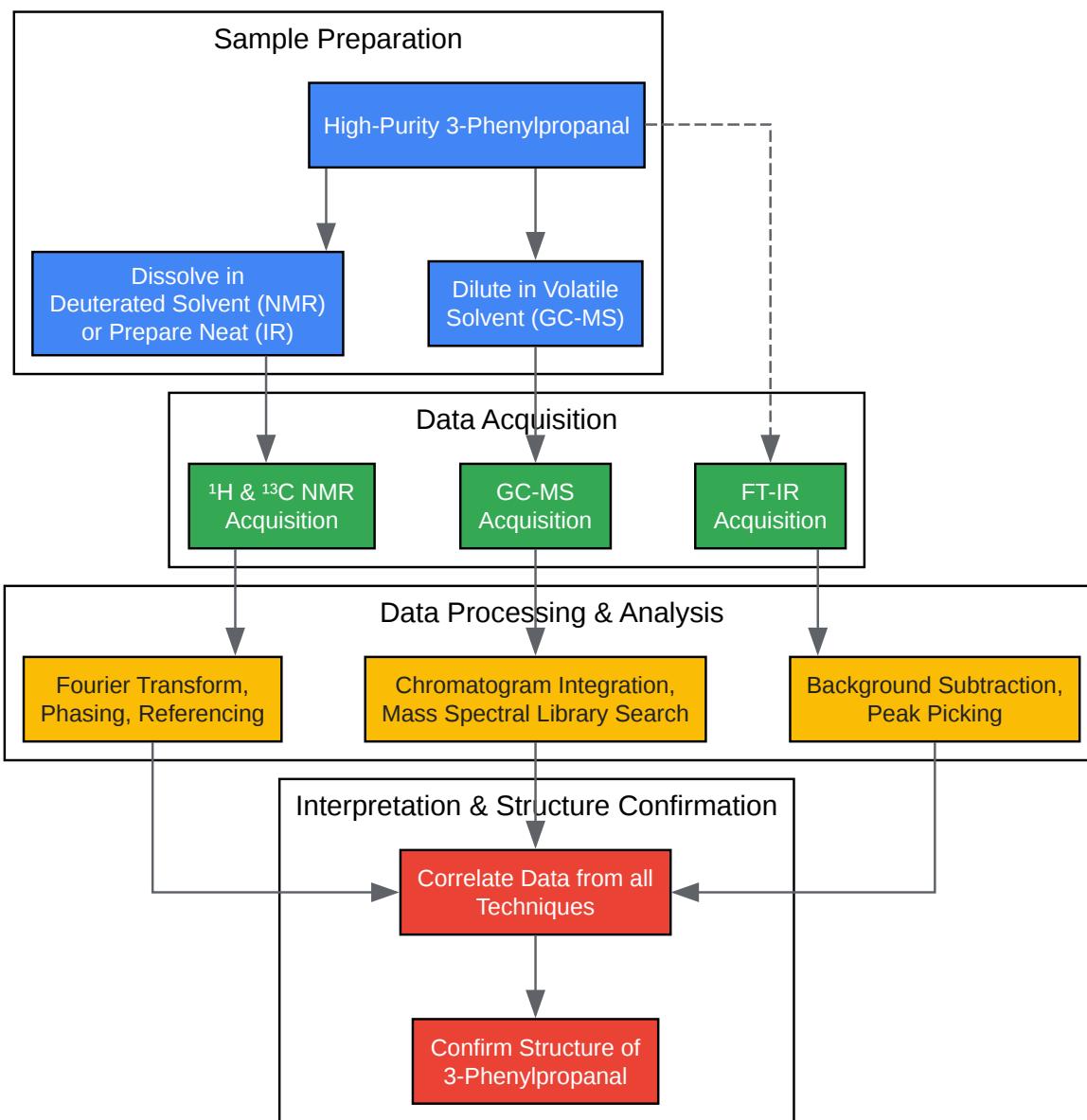
- Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Perform baseline correction.
 - Reference the spectrum to the TMS signal at 0 ppm.
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place one or two drops of neat **3-Phenylpropanal** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top to create a thin liquid film between the plates.
- Instrumentation:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks.

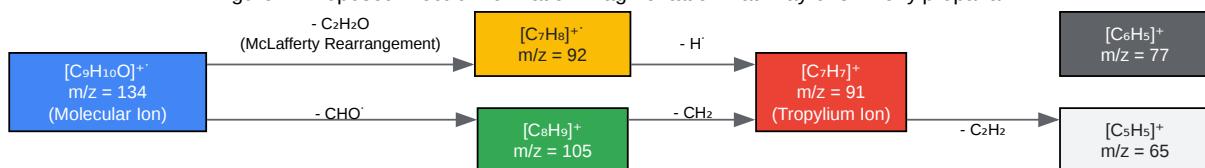
Gas Chromatography-Mass Spectrometry (GC-MS)


- Sample Preparation: Prepare a dilute solution of **3-Phenylpropanal** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation and Conditions:
 - Gas Chromatograph (GC):
 - Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
 - Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness, with a stationary phase like 5% phenyl polysiloxane).
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Transfer Line Temperature: 280°C.
 - Ion Source Temperature: 230°C.
- Data Acquisition: Inject 1 μL of the prepared sample into the GC-MS system. The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

- Data Analysis:
 - Identify the peak corresponding to **3-Phenylpropanal** in the TIC.
 - Analyze the corresponding mass spectrum and compare it to a library database (e.g., NIST) for confirmation.
 - Identify the molecular ion and major fragment ions.

Visualizations

Spectroscopic Analysis Workflow


Figure 1. General Workflow for Spectroscopic Analysis of 3-Phenylpropanal

[Click to download full resolution via product page](#)

Caption: General Workflow for Spectroscopic Analysis of **3-Phenylpropanal**

Mass Spectrometry Fragmentation Pathway

Figure 2. Proposed Electron Ionization Fragmentation Pathway of 3-Phenylpropanal

[Click to download full resolution via product page](#)Caption: Proposed Electron Ionization Fragmentation Pathway of **3-Phenylpropanal**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 3-Phenylpropanal: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7769412#3-phenylpropanal-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com